5-[Nitroso(pentyl)amino]pentanoic acid
Description
Properties
CAS No. |
115296-89-4 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-[nitroso(pentyl)amino]pentanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-2-3-5-8-12(11-15)9-6-4-7-10(13)14/h2-9H2,1H3,(H,13,14) |
InChI Key |
ARYBPZHPQNHJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC(=O)O)N=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 5-[nitroso(pentyl)amino]pentanoic acid with structurally related compounds:
Functional Group Analysis and Pharmacological Relevance
Nitroso Group vs. Amide/Oxo Groups: The nitroso group in the target compound distinguishes it from analogues like 5-oxo-5-{3-[(propylamino)carbonyl]anilino}pentanoic acid (amide/oxo substituents). Nitroso derivatives are less common in drug design due to stability concerns but are explored for NO-related pathways . Amide-containing analogues (e.g., compounds in ) are more prevalent in medicinal chemistry, targeting enzymes or receptors via hydrogen bonding.
Receptor Binding Specificity: 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid () demonstrated significant correlation with PCP receptor binding assays, suggesting its pharmacophore aligns with arylcyclohexylamine activity. In contrast, the nitroso-pentyl derivative lacks direct receptor-binding data but may share structural motifs with NO-donor drugs .
Amide derivatives (e.g., ) are typically synthesized via standard coupling reactions, making them more accessible for industrial-scale production.
Preparation Methods
Synthetic Pathways for 5-[Nitroso(pentyl)amino]pentanoic Acid
Stepwise Alkylation-Nitrosation of 5-Aminopentanoic Acid
Starting Material: 5-Aminopentanoic acid (δ-aminovaleric acid, HMDB0003355), a lysine degradation product, serves as the primary precursor.
Carboxylic Acid Protection
To prevent undesired side reactions during alkylation, the carboxylic acid group is protected as an ethyl ester:
- Reaction: 5-Aminopentanoic acid is refluxed with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst.
- Product: Ethyl 5-aminopentanoate (yield: ~85–90%).
N-Pentylalkylation
The primary amine is converted to a secondary amine via alkylation with pentyl bromide:
- Conditions: Ethyl 5-aminopentanoate, pentyl bromide (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.
- Product: Ethyl 5-(pentylamino)pentanoate (yield: ~70–75%).
Nitrosation of the Secondary Amine
The secondary amine undergoes nitrosation to introduce the nitroso (-NO) group:
- Conditions: Ethyl 5-(pentylamino)pentanoate is treated with sodium nitrite (NaNO₂, 1.5 equiv) in hydrochloric acid (HCl, 1M) at 0–5°C for 2 hours.
- Product: Ethyl 5-[nitroso(pentyl)amino]pentanoate (yield: ~60–65%).
Ester Hydrolysis
The ethyl ester is hydrolyzed to regenerate the carboxylic acid:
- Conditions: Saponification with aqueous sodium hydroxide (NaOH, 2M) in tetrahydrofuran (THF) at room temperature for 6 hours.
- Product: this compound (yield: ~90–95%).
Overall Yield: ~35–40% (four steps).
Alternative Route: Direct Nitrosation of 5-(Pentylamino)pentanoic Acid
Forgo ester protection by employing a one-pot alkylation-nitrosation sequence:
- Alkylation: 5-Aminopentanoic acid reacts with pentyl iodide (1.1 equiv) in methanol under reflux (12 hours).
- In Situ Nitrosation: Addition of NaNO₂ (1.2 equiv) and HCl (1M) at 0°C, stirred for 3 hours.
- Product: Crude this compound (yield: ~50–55%).
Advantage: Reduced steps but lower yield due to competing side reactions (e.g., over-alkylation).
Reaction Optimization and Mechanistic Insights
Alkylation Efficiency
Nitrosation Dynamics
Byproduct Mitigation
- Dialkylation: Limited by using a slight excess of pentyl halide (1.2 equiv) and monitoring reaction progress via TLC.
- Oxidation: Anaerobic conditions prevent nitroso-to-nitro oxidation.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Patent WO2008083967A2 highlights hydrogenation protocols (1–30 bar H₂) for analogous amines, suggesting potential adaptations for reducing nitro intermediates in scaled syntheses. However, direct nitrosation remains preferred for this target compound.
Q & A
Basic: What synthetic strategies are recommended for introducing the nitroso group into pentanoic acid derivatives?
Methodological Answer:
The nitroso group can be introduced via nitrosation reactions using sodium nitrite (NaNO₂) under acidic conditions. Key considerations include:
- pH Control : Maintain pH 2–4 (HCl or H₂SO₄) to stabilize the nitroso intermediate and minimize decomposition .
- Temperature : Conduct reactions at 0–5°C to reduce side reactions (e.g., diazonium salt formation) .
- Precursor Selection : Use a pentylamine-substituted pentanoic acid precursor to ensure regioselectivity. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Basic: How can the purity and structural integrity of 5-[Nitroso(pentyl)amino]pentanoic acid be validated?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to assess purity. Retention time comparison with standards is critical .
- Spectroscopy :
- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values.
Basic: What storage conditions are optimal to prevent degradation of nitroso-containing compounds?
Methodological Answer:
- Temperature : Store at 0–6°C in amber vials to mitigate thermal and photolytic degradation .
- Solvent : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis.
- Inert Atmosphere : Use argon or nitrogen headspace to reduce oxidative side reactions.
Advanced: How can LC-MS/MS resolve isomerization or tautomerism in nitroso derivatives during analysis?
Methodological Answer:
- Chromatographic Separation : Employ a chiral column (e.g., Chiralpak IG-3) with isopropanol/hexane to distinguish E/Z isomers .
- Tandem MS : Use collision-induced dissociation (CID) to compare fragmentation patterns of isomers. For example, the nitroso group stabilizes specific fragment ions (e.g., m/z 120–130 for pentylamine derivatives) .
- Quantum Calculations : Validate isomer stability via DFT (B3LYP/6-31G* level) to correlate experimental and theoretical data .
Advanced: What mechanistic insights explain the reactivity of this compound in biological systems?
Methodological Answer:
- Enzyme Inhibition Studies : Test interactions with cytochrome P450 enzymes using UV-Vis spectroscopy (Soret band at 450 nm for Fe²⁺-NO complexes) .
- Metabolic Profiling : Incubate with liver microsomes (37°C, NADPH cofactor) and analyze metabolites via HRMS. Nitroso groups often form adducts with glutathione (e.g., m/z 307.0834 for GS-NO conjugates) .
- Computational Docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., nitric oxide synthases) .
Advanced: How should researchers address contradictory data in nitroso compound reactivity studies?
Methodological Answer:
- Impurity Analysis : Quantify trace amines via GC-MS (DB-5 column) to rule out precursor contamination .
- Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to monitor nitroso group stability under varying pH/temperature conditions .
- Reproducibility Checks : Standardize reaction protocols (e.g., degassing solvents, inert atmosphere) and cross-validate results across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
